molecular formula C15H19N3OS2 B2517279 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide CAS No. 1705841-06-0

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide

Cat. No.: B2517279
CAS No.: 1705841-06-0
M. Wt: 321.46
InChI Key: PKHSFLBGJYBQKA-UHFFFAOYSA-N
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Description

The compound N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide (CAS: 331675-67-3) features a thiazole ring linked to a piperidine moiety via a methyl bridge, with a thiophene-acetamide substituent at the acetamide position. Its molecular formula is C₉H₈N₂OS₂, and it has a molecular weight of 224.3 g/mol .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS2/c19-14(9-13-4-2-7-20-13)17-10-12-3-1-6-18(11-12)15-16-5-8-21-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHSFLBGJYBQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Thiazole-Acetamide Derivatives

Table 1: Key Structural Features of Analogues
Compound Name/ID Core Structure Substituents/Modifications Key Data/Activity
Target Compound (CAS 331675-67-3) Piperidine-thiazole + thiophene Methyl bridge, thiophene-acetamide Molecular weight: 224.3 g/mol
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-thiophene + cyano Cyano group at C3 of thiophene Crystallizes in P21/c space group
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) Thiazole + aryl 3-Chloro-4-fluorophenyl substituent Synthesized via bromo-ethyl ketone reaction
N-(4-Methyl-5-(6-phenyl-triazolo-thiadiazol)thiophen-2-yl)acetamide Triazolo-thiadiazole + thiophene Dichloro substitution IC₅₀: 30 nM (CDK5/p25 inhibition)
2-{[2-Oxo-2-pyrrolidin-1-ylethyl]thio}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide Thiazole + pyrrolidinone-thioether Pyrrolidinone-thioether side chain ZINC2723382 (library compound)

Substituent Effects on Activity

  • Halogenation : Chloro/fluoro groups (e.g., compound 14 in ) enhance electrophilicity and target binding, as seen in kinase inhibitors .
  • Heterocyclic Diversity: Piperidine (target compound) vs. pyrrolidinone () or triazole () alters conformational flexibility and hydrogen-bonding capacity .

Biological Activity

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and case studies.

Structural Characteristics

The compound features a thiazole ring , a piperidine ring , and a thiophene moiety . These structural components are known to influence the pharmacological properties of compounds significantly.

Structural FeatureDescription
Thiazole RingImparts antimicrobial and anticancer properties.
Piperidine RingEnhances binding affinity to biological targets.
Thiophene MoietyContributes to the compound's electronic properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activity . For example, derivatives containing thiazole and piperidine rings have been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) through the activation of specific caspases. The trifluoromethyl group in related compounds has been associated with enhanced anticancer efficacy.

Antimicrobial Activity

In studies involving related thiadiazole compounds, antimicrobial activities against various pathogens, including Staphylococcus aureus and Candida albicans, were observed. The mechanism often involves disruption of microbial cell membranes or inhibition of critical enzymatic pathways .

The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing signaling pathways.

Study 1: Anticancer Evaluation

A study conducted on structurally similar compounds demonstrated that those with trifluoromethyl substitutions showed significant cytotoxicity against various tumor cell lines. The study highlighted the importance of structural modifications for enhancing biological activity.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiadiazole derivatives revealed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the thiazole structure could lead to improved antimicrobial agents .

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